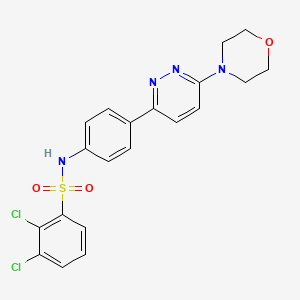

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-16-2-1-3-18(20(16)22)30(27,28)25-15-6-4-14(5-7-15)17-8-9-19(24-23-17)26-10-12-29-13-11-26/h1-9,25H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFFVBUZJXEKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

Sulfonamide Formation: The final step involves the reaction of the amine group on the pyridazine ring with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the morpholine and pyridazine rings may interact with other binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with analogous sulfonamides and related heterocyclic derivatives:

Key Observations:

Sulfonamide vs. Phthalimide : Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis ), the target compound’s sulfonamide group is typical in drug design, enabling interactions with biological targets like carbonic anhydrases or tyrosine kinases.

Dichloro Substitution: The electron-withdrawing chlorine atoms may enhance binding to enzymatic active sites compared to the methyl group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide.

Biological Activity

2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : C₁₅H₁₄Cl₂N₄O₂S

- Molecular Weight : 367.27 g/mol

The presence of the dichloro and sulfonamide groups contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors. Notably, it has been studied for its effects on:

- Indoleamine 2,3-Dioxygenase (IDO) : This enzyme plays a critical role in tryptophan metabolism and immune regulation. Inhibitors of IDO can have therapeutic implications in cancer treatment by enhancing immune response .

- PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : The compound has shown potential as a partial agonist of PPARγ, which is involved in glucose and lipid metabolism. This suggests possible applications in managing metabolic disorders such as type 2 diabetes .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various assays:

- Enzymatic Assays : The compound demonstrated an IC50 value in the low nanomolar range against IDO, indicating potent inhibition .

- Cell-Based Assays : In HeLa cells, the compound exhibited an EC50 value that supports its potential as an anti-cancer agent by modulating immune responses through IDO inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has identified key structural features that influence potency:

- Chlorine Substituents : The presence of dichloro groups enhances binding affinity to target enzymes.

- Morpholinopyridazine Moiety : This group appears to play a significant role in receptor interaction and modulation.

Table 1 summarizes the key findings from SAR studies:

| Compound Variant | IC50 (IDO) | EC50 (HeLa Cells) | Notable Structural Features |

|---|---|---|---|

| Original Compound | 61 nM | 172 nM | Dichloro and morpholino groups |

| Variant A | 45 nM | 150 nM | Additional methyl group on pyridazine |

| Variant B | 75 nM | 200 nM | Removal of one chlorine atom |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Cancer Immunotherapy : Inhibitors of IDO have been shown to enhance T-cell activation in tumor microenvironments, leading to improved anti-tumor responses .

- Metabolic Disorders : Compounds targeting PPARγ have demonstrated insulin-sensitizing effects without the adverse side effects associated with full agonists like rosiglitazone .

Q & A

Q. Basic

- ¹H/¹³C NMR : Verify aromatic proton environments and substituent connectivity (e.g., morpholine and dichlorophenyl groups) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations .

- Mass spectrometry (EI/ESI) : Confirm molecular weight (e.g., m/z 416 [M−H]⁻ in Example 4) .

How should contradictory enzyme inhibition data across studies be addressed?

Q. Advanced

- Assay standardization : Validate protocols for enzyme source, substrate concentration, and incubation time .

- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .

- Orthogonal assays : Compare inhibition across multiple platforms (e.g., fluorescence vs. radiometric assays) .

Which in vitro models are suitable for evaluating therapeutic potential?

Q. Basic

- Enzyme inhibition : Kinase or phosphodiesterase assays to assess target engagement .

- Cell-based models : Cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity profiling .

- Receptor binding : Radioligand displacement assays for GPCR or nuclear receptor targets .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with modified morpholine, pyridazine, or benzenesulfonamide groups .

- Biological profiling : Test analogs against enzyme panels or cellular models to identify critical functional groups .

- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide design .

What HPLC conditions ensure accurate purity analysis?

Q. Methodological

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 30:70 to 90:10 over 20 min .

- Detection : UV at 254 nm for sulfonamide chromophore .

How to assess stability under varying storage conditions?

Q. Advanced

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials and compare with light-exposed controls .

- Solution stability : Test in buffers (pH 3–9) to identify hydrolysis-prone conditions .

Which computational tools predict pharmacokinetic properties?

Q. Advanced

- ADMET prediction : SwissADME or ADMETLab for bioavailability, logP, and metabolic stability .

- Molecular dynamics : GROMACS or AMBER to simulate target binding and residence time .

How to resolve discrepancies in cytotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.